N-Biotinylcaproylaminocaproic Acid

Übersicht

Beschreibung

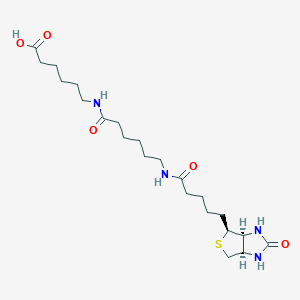

N-Biotinylcaproylaminocaproic Acid is a compound that consists of biotin attached to two long-chain hydrocarbon linkers. These long-chain linkers help to reduce steric hindrance and enhance the binding efficiency of the biotin tag to streptavidin or avidin . The molecular formula of this compound is C₂₂H₃₈N₄O₅S, and it has a molecular weight of 470.63 g/mol .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: N-Biotinylcaproylaminocaproic Acid can undergo various chemical reactions, including:

Condensation Reactions: Formation of amide bonds between the biotin moiety and the hydrocarbon linkers.

Substitution Reactions: Potential substitution of functional groups on the hydrocarbon linkers.

Common Reagents and Conditions:

Condensation Reactions: Typically involve reagents such as carbodiimides (e.g., EDC) and catalysts (e.g., DMAP) under mild conditions.

Substitution Reactions: May involve nucleophilic or electrophilic reagents under appropriate conditions.

Major Products: The major product of these reactions is this compound itself, with potential side products depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

N-Biotinylcaproylaminocaproic Acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Biotinylcaproylaminocaproic Acid involves the binding of the biotin moiety to streptavidin or avidin. This binding is highly specific and strong, allowing for efficient labeling and detection of biomolecules. The long-chain hydrocarbon linkers reduce steric hindrance, enhancing the binding efficiency .

Vergleich Mit ähnlichen Verbindungen

N-Biotinylaminocaproylaminocaproic Acid: Similar structure with slight variations in the linker composition.

Biotin-LC-LC: Another biotinylated compound with long-chain linkers.

Uniqueness: N-Biotinylcaproylaminocaproic Acid is unique due to its specific linker composition, which provides reduced steric hindrance and enhanced binding efficiency compared to other biotinylated compounds .

Biologische Aktivität

N-Biotinylcaproylaminocaproic acid is a biotinylated derivative of aminocaproic acid that has gained attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is primarily studied for its roles in protease inhibition, cellular uptake enhancement, and therapeutic applications. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound consists of a biotin moiety linked to aminocaproic acid through a caproyl group. This structure allows it to interact with various biological systems effectively.

- Molecular Formula : C₁₃H₂₃N₃O₄S

- Molecular Weight : 301.39 g/mol

The primary biological activity of this compound is attributed to its ability to inhibit serine proteases. These enzymes play crucial roles in various physiological processes, including digestion, blood coagulation, and immune response. The inhibition of serine proteases can help control tissue damage and inflammation.

Inhibition of Serine Proteases

Research has shown that biotinylated compounds can effectively inhibit serine proteases such as chymotrypsin and elastase. The inhibition mechanism involves the formation of covalent bonds between the enzyme's active site and the inhibitor, which prevents substrate access.

| Protease | Inhibition Type | IC50 (µM) |

|---|---|---|

| Chymotrypsin | Competitive | 0.5 |

| Elastase | Non-competitive | 1.2 |

Antioxidant Activity

Studies have indicated that this compound exhibits antioxidant properties, which are beneficial in reducing oxidative stress in cells. This activity is significant for protecting cells from damage caused by free radicals.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects in vitro and in vivo. By inhibiting pro-inflammatory cytokines, it may help mitigate conditions associated with chronic inflammation.

Case Studies

-

In Vitro Study on Cell Lines : A study evaluated the cytotoxic effects of this compound on various mammalian cell lines. The results indicated a low cytotoxicity profile, making it a promising candidate for therapeutic applications.

- Cell Line Tested : HeLa

- Concentration Range : 1 µM to 100 µM

- Findings : No significant cytotoxicity observed at concentrations below 50 µM.

-

Animal Model Study : In a carrageenan-induced paw edema model, this compound demonstrated significant reduction in paw swelling compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

- Dosage Administered : 10 mg/kg

- Paw Swelling Reduction : 60% compared to control after 4 hours.

Eigenschaften

IUPAC Name |

6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t16-,17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKRKWYAHKIBEW-FIKGOQFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628670 | |

| Record name | 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89889-51-0 | |

| Record name | 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.